molecular formula C20H27N5O B5663176 1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one

1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one

Cat. No. B5663176
M. Wt: 353.5 g/mol
InChI Key: QGQJMOHFTXBLAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including etherification, hydrazonation, cyclization, and reduction processes. For instance, a four-step synthesis process including these steps resulted in a yield of 39% for a structurally related compound, highlighting the complexity and efficiency of synthesizing such molecules (Zhang et al., 2019).

Molecular Structure Analysis

Detailed molecular structure analysis typically involves computational methods such as DFT calculations. In the case of related molecules, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to analyze molecular structures, indicating a higher stability of certain tautomers (Zhang et al., 2019). Crystal structure determination of similar compounds provides insights into molecular conformations and intermolecular interactions, crucial for understanding the chemical behavior and reactivity of such molecules (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Reactions involving such compounds can include transformations like cyclization and condensation, leading to the formation of heterocyclic structures that are central to their chemical properties. For example, piperidine-mediated cyclizations have been developed for the synthesis of functionalized derivatives, demonstrating the versatile reactivity of the piperidine moiety in forming complex heterocyclic frameworks (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. The crystal structure analysis often reveals how hydrogen bonding and molecular packing affect the physical properties and stability of these compounds (Thimmegowda et al., 2009).

properties

IUPAC Name

1-[2-(2-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c26-19-8-4-5-14-24(19)15-11-18-22-20(16-9-12-21-13-10-16)23-25(18)17-6-2-1-3-7-17/h9-10,12-13,17H,1-8,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQJMOHFTXBLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC(=N2)C3=CC=NC=C3)CCN4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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